N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzamide, commonly known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DASA-58 is a derivative of the well-known drug, sulfonylurea, and has been found to exhibit potent inhibitory effects on the sulfonylurea receptor (SUR) 1 and 2, which are ATP-sensitive potassium channels.
Wirkmechanismus
DASA-58 inhibits the sulfonylurea receptor (N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzamide) 1 and 2, which are ATP-sensitive potassium channels. This inhibition leads to an increase in insulin secretion from pancreatic beta cells. DASA-58 has also been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects:
DASA-58 has been shown to increase insulin secretion from pancreatic beta cells, making it a potential therapeutic agent for the treatment of type 2 diabetes. Additionally, DASA-58 has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
DASA-58 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has a high purity. Additionally, it has been extensively studied and has a well-understood mechanism of action. However, DASA-58 also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of DASA-58. One potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies could be conducted to understand its mechanism of action in more detail, particularly in vivo. Another potential direction is to investigate its potential as a therapeutic agent for other diseases, such as obesity and metabolic syndrome. Finally, further studies could be conducted to optimize the synthesis method and increase the yield of the final product.
Wissenschaftliche Forschungsanwendungen
DASA-58 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory effects on the sulfonylurea receptor (N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzamide) 1 and 2, which are ATP-sensitive potassium channels. This inhibition leads to an increase in insulin secretion from pancreatic beta cells, making it a potential therapeutic agent for the treatment of type 2 diabetes. Additionally, DASA-58 has been shown to have anticancer properties and has been investigated as a potential chemotherapeutic agent.
Eigenschaften
IUPAC Name |
2,5-difluoro-N-(4-sulfamoylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O3S/c14-8-1-6-12(15)11(7-8)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJVEJIPYJWTJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)F)F)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(4-sulfamoylphenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.